molecular formula C16H23NO4 B3043932 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid CAS No. 955314-80-4

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid

Cat. No.: B3043932
CAS No.: 955314-80-4
M. Wt: 293.36 g/mol
InChI Key: MYWZFJXOLAXENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid (CAS: 955314-80-4) is a Boc-protected amino acid derivative featuring a pentanoic acid backbone substituted with a phenyl group at the fifth carbon and a tert-butoxycarbonyl (Boc) group at the third carbon’s amino moiety . It exists in enantiomeric forms: (R)- and (S)-configurations, with the (R)-enantiomer (CAS: 218608-83-4) and (S)-enantiomer (CAS: 218608-84-5) being commercially available . The Boc group serves as a protective moiety for amines during peptide synthesis, while the phenyl group introduces hydrophobicity, influencing solubility and intermolecular interactions. This compound is widely used in medicinal chemistry for designing enzyme inhibitors and prodrugs due to its structural versatility .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWZFJXOLAXENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Pentanoic Acid Chain: The protected amino compound is then subjected to a series of reactions to form the pentanoic acid chain. This may involve alkylation, reduction, and oxidation reactions.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the pentanoic acid derivative is reacted with a phenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient catalysts, recycling solvents, and implementing continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Deprotected amino compounds.

Scientific Research Applications

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the amino group can interact with active sites of enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following compounds share the Boc-protected amino acid framework but differ in substituents, chain length, or functional groups:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Weight (g/mol) Solubility & Reactivity Key Applications
3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid - Phenyl at C5
- Boc group at C3
293.36 Low water solubility (hydrophobic phenyl); stable Boc deprotection under acidic conditions Peptide synthesis, protease inhibitors
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid (CAS: 232595-59-4) - Hydroxyl at C5
- Benzoic acid backbone
253.25 Higher polarity (hydroxyl enhances water solubility); acid-sensitive Antibiotic intermediates, polymer precursors
(3R,4S)-4-tert-butoxycarbonylamino-3-hydroxy-5-(p-hydroxyphenyl)-pentanoic acid (CAS: 1008776-95-1) - p-Hydroxyphenyl at C5
- Hydroxyl at C3
325.36 Moderate solubility (polar hydroxyls); stereospecific reactivity Antifibrotic agents, kinase inhibitors
(S)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid (CAS: 1217811-51-2) - Methylthio at C5 263.35 Moderate lipophilicity (thioether); prone to oxidation Prodrugs targeting sulfur-metabolizing enzymes
5-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic acid (CID: 50986501) - Trifluoromethyl at C3 285.26 High metabolic stability (CF₃ electron-withdrawing effect); low solubility Fluorinated drug candidates, PET tracers
3-([(tert-Butoxy)carbonyl]amino)-4-phenylbutanoic acid (CAS: 120378-17-8) - Shorter chain (butanoic acid)
- Phenyl at C4
279.31 Similar hydrophobicity; steric hindrance at C4 β-lactamase inhibitors

Key Research Findings

Hydrophobicity vs. Bioavailability: The phenyl group in 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid reduces aqueous solubility compared to hydroxylated analogs (e.g., 5-hydroxybenzoic acid derivative) but enhances membrane permeability, critical for CNS-targeting drugs .

Stereochemical Impact : The (R)-enantiomer shows higher affinity for serine proteases in kinetic studies, while the (S)-form is preferred in renin-angiotensin system modulators .

Electron-Withdrawing Effects : The trifluoromethyl analog (CID: 50986501) exhibits prolonged metabolic half-life due to resistance to enzymatic degradation, making it suitable for sustained-release formulations .

Functional Group Reactivity : The methylthio derivative (CAS: 1217811-51-2) undergoes rapid oxidation to sulfoxide, limiting its utility in oxidative environments but enabling controlled release in reducing conditions .

Biological Activity

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid, with the molecular formula C16H23NO4C_{16}H_{23}NO_4, is a significant organic compound used primarily in organic synthesis and pharmaceutical research. It features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group and a phenyl group on the pentanoic acid chain. This compound is essential for studying enzyme interactions and drug development.

The biological activity of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid is attributed to its interaction with specific enzymes and receptors. The Boc protecting group enhances stability during synthesis, while the amino group can engage with active sites on enzymes or receptors, modulating their activity and leading to desired biological effects .

Inhibition Studies

Research indicates that derivatives of this compound exhibit varying degrees of biological activity, particularly in inhibiting certain enzymes. For example, studies have shown that modifications to the amino acid residues can significantly impact the inhibition potency against target enzymes .

Table 1: Inhibition Potency of Derivatives

CompoundStructure Modification% Inhibition
Compound 4None61.2%
Compound 8N-terminal modification68.3%
Compound 11Boc replaced with FcCO-Val37.4%

Case Studies

  • Statine Derivatives : A study explored the synthesis of novel statine derivatives incorporating 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid. The results indicated that certain derivatives exhibited significant inhibition rates, suggesting potential applications in drug design targeting specific enzymes involved in metabolic pathways .
  • Growth Hormone Secretagogue Analogs : Incorporating this compound into growth hormone secretagogue analogs resulted in enhanced in vitro potency and improved pharmacokinetic properties in rat models, demonstrating its utility in developing therapeutic agents .

Chemistry and Synthesis

The compound serves as an intermediate in synthesizing complex organic molecules. Its unique structural properties facilitate various chemical reactions, including oxidation, reduction, and substitution reactions.

Biological Research

3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid is employed in studies focused on enzyme-substrate interactions and protein modifications. Its ability to modulate enzyme activity makes it valuable for understanding biochemical pathways related to neurotransmission and metabolism .

Pharmaceutical Development

Due to its interaction with molecular targets, this compound is investigated for potential applications in drug development, particularly as an enzyme inhibitor or receptor modulator. The stability provided by the Boc group allows for further functionalization post-deprotection, enhancing its therapeutic potential .

Q & A

Q. What are the critical steps for synthesizing 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid while preserving enantiomeric purity?

The synthesis of Boc-protected amino acids often involves multi-step sequences with strict control of stereochemistry. For example, homologation strategies (as seen in baclofen analogues) use N-Boc protection, followed by deoxygenation via modified Barton-McCombie reactions and chiral HPLC purification to achieve >99% enantiomeric excess . Key steps include:

  • Boc-protection of intermediates to prevent racemization.
  • Use of chiral auxiliaries or enantioselective catalysts during ring-opening or coupling reactions.
  • Chiral HPLC validation (e.g., using Daicel columns) to confirm purity .

Q. How can researchers troubleshoot low yields in the final deprotection step of the Boc group?

Common issues arise from incomplete acidolysis (e.g., using HCl/dioxane). Solutions include:

  • Optimizing reaction time and temperature (e.g., 4M HCl in dioxane at 0–25°C for 4–12 hours).
  • Monitoring progress via TLC or LC-MS for Boc removal (loss of tert-butyl signal at δ ~1.4 ppm in 1^1H NMR).
  • Ensuring anhydrous conditions to avoid side reactions with residual water .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., receptor binding vs. functional assays) be resolved for Boc-protected amino acid derivatives?

In studies of GABAB_B receptor ligands, compounds like (R)-5-amino-3-(4-chlorophenyl)pentanoic acid (homologous to the target molecule) showed weak binding affinity (IC50_{50} = 7.4 µM) but potent inhibition of ileum contractions (EC50_{50} = 150 µM), independent of GABAB_B antagonism . To resolve discrepancies:

  • Perform orthogonal assays (e.g., calcium flux, electrophysiology) to confirm receptor engagement.
  • Evaluate off-target effects using broad pharmacological profiling (e.g., cholinergic or adrenergic receptor panels).
  • Apply molecular dynamics simulations to assess allosteric binding modes .

Q. What strategies optimize the stability of 3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid in aqueous buffers for in vitro studies?

Boc groups are acid-labile but stable in neutral/basic conditions. For aqueous stability:

  • Use phosphate or HEPES buffers (pH 7.0–7.4) instead of Tris, which may induce slow deprotection.
  • Avoid prolonged storage in DMSO (risk of hygroscopic decomposition).
  • Characterize degradation products via LC-MS and adjust storage conditions (e.g., lyophilization at −20°C) .

Methodological Design Questions

Q. How should researchers design enantioselective synthetic routes for analogues with varied aryl substituents?

A modular approach is recommended:

  • Core scaffold : Start with Boc-protected pentanoic acid derivatives.
  • Diversification : Introduce aryl groups via Suzuki-Miyaura coupling (using phenylboronic acids, e.g., 4-biphenylboronic acid) .
  • Chiral resolution : Employ kinetic resolution or enzymatic catalysis (e.g., lipases) for challenging stereocenters .

Q. What analytical techniques are essential for characterizing Boc-protected intermediates and final products?

  • NMR : Confirm Boc presence (δ ~1.4 ppm for tert-butyl) and aryl substitution patterns.
  • HPLC-MS : Quantify purity and detect hydrolyzed byproducts (e.g., free amine or carboxylic acid).
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .

Data Interpretation Challenges

Q. How to interpret unexpected potency in functional assays despite low receptor binding affinity?

As observed in GABAB_B studies, compounds may act via non-canonical pathways. For example, 5-phenylpentanoic acid derivatives inhibited ileum contractions by 94% via unknown mechanisms, suggesting:

  • Allosteric modulation or downstream signaling effects.
  • Interactions with non-GABAB_B targets (e.g., GPCRs or ion channels).
  • Follow-up studies should include proteomics or transcriptomics to identify novel targets .

Comparative Analysis of Structural Analogues

Q. How does the position of the Boc group (e.g., 3- vs. 4-substituted) impact pharmacological activity?

In baclofen homologues, shifting the Boc group from the 4- to 3-position reduced GABAB_B affinity by 50-fold but enhanced functional inhibition. This suggests:

  • Steric hindrance at the 3-position may limit receptor docking.
  • The 3-Boc configuration favors interactions with alternative binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid
Reactant of Route 2
Reactant of Route 2
3-tert-Butoxycarbonylamino-5-phenyl-pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.